molecular formula C12H24N2O B1461455 2-Ethyl-1-(piperazin-1-yl)hexan-1-one CAS No. 1038968-97-6

2-Ethyl-1-(piperazin-1-yl)hexan-1-one

Cat. No. B1461455
CAS RN: 1038968-97-6
M. Wt: 212.33 g/mol
InChI Key: GATHXBFJVRUGRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Ethyl-1-(piperazin-1-yl)hexan-1-one” is a versatile chemical compound used in diverse scientific research. It’s a white crystalline powder, soluble in water and alcohol, and has pharmacological activity .


Physical And Chemical Properties Analysis

“this compound” is a white crystalline powder, soluble in water and alcohol . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Chromatographic Separation

  • Research Context : Study of chiral 1,4-disubstituted piperazines, including derivatives of 2-Ethyl-1-(piperazin-1-yl)hexan-1-one, resolved into enantiomers on carbohydrate chiral stationary phases (Chilmonczyk et al., 2005).

Antimicrobial and Antifungal Activities

  • Research Context : Compounds including this compound derivatives were evaluated for in vitro antimicrobial and antifungal activities, demonstrating potential as antibacterial and antifungal agents (Rajkumar et al., 2014).

Anticancer Potential

  • Research Context : Synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, related to this compound, showed antiproliferative effects against various human cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antibacterial Applications

  • Research Context : 7-Piperazinylquinolones with a functionalized 2-(furan-3-yl)ethyl moiety, similar to this compound, were synthesized and showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Foroumadi et al., 2007).

Synthesis and Structural Studies

  • Research Context : Studies focused on the synthesis and structural analysis of various piperazine derivatives, including those related to this compound, to understand their chemical properties and potential applications (Vasileva et al., 2018).

Safety and Hazards

The use of “2-Ethyl-1-(piperazin-1-yl)hexan-1-one” should follow chemical safety procedures to avoid contact with skin and eyes, and prevent inhalation or ingestion. In case of contact, rinse with plenty of water and seek medical help .

properties

IUPAC Name

2-ethyl-1-piperazin-1-ylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-3-5-6-11(4-2)12(15)14-9-7-13-8-10-14/h11,13H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATHXBFJVRUGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethyl-1-(piperazin-1-yl)hexan-1-one
Reactant of Route 2
Reactant of Route 2
2-Ethyl-1-(piperazin-1-yl)hexan-1-one
Reactant of Route 3
Reactant of Route 3
2-Ethyl-1-(piperazin-1-yl)hexan-1-one
Reactant of Route 4
Reactant of Route 4
2-Ethyl-1-(piperazin-1-yl)hexan-1-one
Reactant of Route 5
Reactant of Route 5
2-Ethyl-1-(piperazin-1-yl)hexan-1-one
Reactant of Route 6
Reactant of Route 6
2-Ethyl-1-(piperazin-1-yl)hexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.